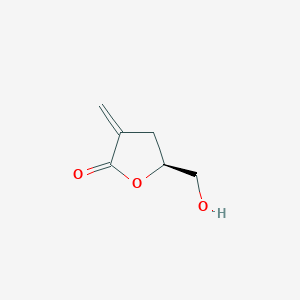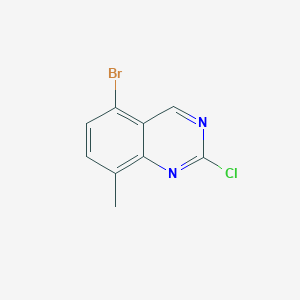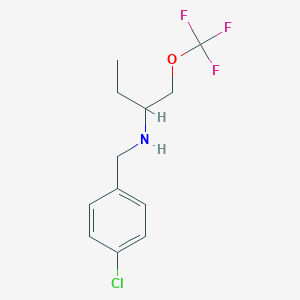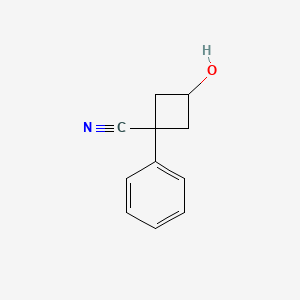
2-Chloro-7-nitroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-nitroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The presence of both chloro and nitro substituents on the quinazoline ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitroquinazoline typically involves the nitration and chlorination of quinazoline derivatives. One common method starts with 2-amino-4-chlorobenzoic acid, which undergoes a series of reactions including condensation, nitration, and chlorination . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions: 2-Chloro-7-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are commonly used to introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands in organic solvents.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Aminoquinazolines from the reduction of the nitro group.
- Polysubstituted quinazolines from cross-coupling reactions .
科学研究应用
2-Chloro-7-nitroquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Chloro-7-nitroquinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The chloro and nitro groups enhance the compound’s binding affinity and specificity towards its molecular targets.
相似化合物的比较
4,7-Dichloro-6-nitroquinazoline: Another quinazoline derivative with similar synthetic routes and applications.
2-Chloro-6-nitroquinazoline: Differing only in the position of the nitro group, this compound exhibits distinct chemical reactivity and biological activities.
4-Anilinoquinazolines: Known for their anticancer properties, these compounds share the quinazoline scaffold but have different substituents
Uniqueness: 2-Chloro-7-nitroquinazoline is unique due to the specific positioning of the chloro and nitro groups, which influence its chemical reactivity and biological activity. This makes it a valuable intermediate for the synthesis of diverse pharmacologically active molecules .
属性
分子式 |
C8H4ClN3O2 |
|---|---|
分子量 |
209.59 g/mol |
IUPAC 名称 |
2-chloro-7-nitroquinazoline |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-10-4-5-1-2-6(12(13)14)3-7(5)11-8/h1-4H |
InChI 键 |
ZTMFKGYUKMZLEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(N=C2C=C1[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
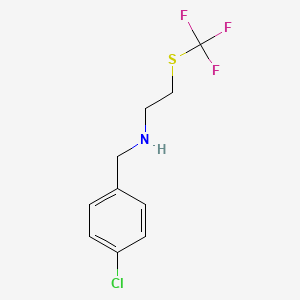
![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
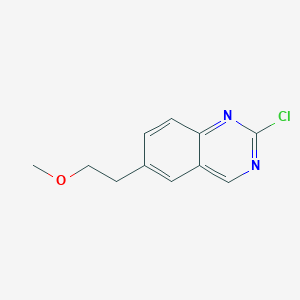

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)
![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)

